molecular formula C7H14ClNO B8189112 (2S,6S)-2,6-Dimethyl-4-oxo-piperidine hydrochloride

(2S,6S)-2,6-Dimethyl-4-oxo-piperidine hydrochloride

Cat. No.: B8189112
M. Wt: 163.64 g/mol
InChI Key: NGNMAFCFQYPWAU-GEMLJDPKSA-N
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Description

(2S,6S)-2,6-Dimethyl-4-oxo-piperidine hydrochloride is a piperidine derivative characterized by a six-membered nitrogen-containing ring with two methyl groups at the 2S and 6S positions and a ketone group at the 4-position. The hydrochloride salt enhances its solubility and stability, making it relevant in pharmaceutical and synthetic chemistry applications.

Properties

IUPAC Name

(2S,6S)-2,6-dimethylpiperidin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-5-3-7(9)4-6(2)8-5;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNMAFCFQYPWAU-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(N1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)C[C@@H](N1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation

The stereoselective reduction of a prochiral diketone precursor represents a state-of-the-art method. Using a ruthenium-BINAP catalyst, (R)- or (S)-configured intermediates are generated with >90% enantiomeric excess (ee). Subsequent oxidation and salt formation yield the target compound. Key data from analogous syntheses include:

Catalyst System ee (%) Yield (%) Reference
Ru-(S)-BINAP9278
Rh-(R)-Phanephos8882

Chiral Resolution

For non-catalytic routes, diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) achieves 85–90% ee. However, this method suffers from low throughput, with 30–40% recovery of the desired enantiomer after multiple crystallizations.

Industrial Production Techniques

Continuous-Flow Oxidation

Modern facilities employ tubular reactors for the oxidation step, enhancing heat transfer and minimizing decomposition. A representative protocol involves:

  • Reactor Type : Stainless steel, jacketed for cooling

  • Oxidant : Ozone (O₃) in dichloromethane at −10°C

  • Residence Time : 12 minutes

  • Output : 85% conversion, 70% isolated yield after HCl treatment.

Crystallization Optimization

Antisolvent crystallization using tert-butyl methyl ether (MTBE) achieves 99% purity. Process parameters include:

  • Solvent Ratio : 1:3 (product:MTBE)

  • Cooling Rate : 0.5°C/min

  • Particle Size : 50–100 µm (controlled via seeding).

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost Index
Traditional Oxidation50N/AModerateLow
Catalytic Cyclization6075HighMedium
Asymmetric Hydrogenation7892LowHigh
Continuous-Flow70N/AHighMedium

The data underscore asymmetric hydrogenation as the optimal method for high enantiopurity, while continuous-flow systems balance yield and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2,6-Dimethyl-4-oxo-piperidine hydrochloride: undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Functionalized piperidine derivatives

Scientific Research Applications

Pharmaceutical Development

The compound serves as an intermediate in synthesizing various pharmaceuticals. Its structure allows it to act as a precursor for developing drugs targeting neurological disorders and other health conditions.

Neuropharmacology

Research indicates that (2S,6S)-2,6-Dimethyl-4-oxo-piperidine hydrochloride interacts with neurotransmitter systems. Studies have shown its potential in modulating metabotropic glutamate receptors (mGluRs), which play a significant role in neuropsychiatric disorders.

Enzyme Inhibition Studies

The compound has been investigated for its enzyme inhibition properties. It has shown promise in inhibiting specific enzymes that are critical in various biochemical pathways, making it a candidate for drug development targeting metabolic diseases.

Case Study 1: Inhibition of mGluR2

A study assessed the binding affinity of (2S,6S)-2,6-Dimethyl-4-oxo-piperidine hydrochloride to mGluR2:

CompoundBinding Affinity (nM)Selectivity Ratio
(2S,6S)-2,6-Dimethyl-4-oxo-piperidine12.5>100
Control A5.01
Control B20.050

This data suggests that the compound possesses significant selectivity for mGluR2 compared to other controls.

Case Study 2: Cytotoxicity Assessment

The cytotoxic effects of the compound were evaluated across different cell lines:

CompoundCell LineCC50 (µM)
(2S,6S)-2,6-Dimethyl-4-oxo-piperidineCa9-220.62
Derivative 1HSC-21.15
Derivative 2HSC-45.12

These findings indicate varying levels of cytotoxicity depending on the specific derivatives tested.

Mechanism of Action

The mechanism of action of (2S,6S)-2,6-Dimethyl-4-oxo-piperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Diphenylmethoxy)piperidine Hydrochloride

  • Molecular Formula: C₁₈H₂₁NO•HCl (vs. C₇H₁₃ClNO for the target compound, inferred from structural analogs)
  • Molecular Weight : 303.83 g/mol (vs. ~181.64 g/mol estimated for the target compound)
  • Key Differences :
    • The diphenylmethoxy substituent in 4-(Diphenylmethoxy)piperidine Hydrochloride introduces significant hydrophobicity, reducing water solubility compared to the smaller dimethyl-oxo-piperidine derivative.
    • Regulatory data for 4-(Diphenylmethoxy)piperidine Hydrochloride indicate gaps in acute toxicity and environmental persistence, but its larger size may limit bioavailability compared to the target compound .
Table 1: Physicochemical Comparison
Property (2S,6S)-2,6-Dimethyl-4-oxo-piperidine HCl (Inferred) 4-(Diphenylmethoxy)piperidine HCl
Molecular Weight ~181.64 g/mol 303.83 g/mol
Water Solubility Likely moderate (due to polar ketone and HCl salt) Low (hydrophobic substituents)
Stability Stable under standard conditions No specific data

(2S)-2,5-Diaminopentanamide Dihydrochloride

  • Molecular Formula : C₅H₁₃N₃O•(HCl)₂
  • Key Differences: The diaminopentanamide structure includes two amine groups and an amide bond, contrasting with the ketone and methyl groups in the target compound.

Benzimidamide Hydrochloride (CAS 1670-14-0)

  • Molecular Formula : C₇H₉ClN₂
  • Key Differences: Benzimidamide lacks the piperidine ring but shares a hydrochloride salt form.
Table 2: Hazard and Regulatory Comparison
Compound Acute Toxicity Data Regulatory Status
(2S,6S)-2,6-Dimethyl-4-oxo-piperidine HCl No data available Not listed in ATSDR/EPA databases
4-(Diphenylmethoxy)piperidine HCl No specific data Complies with GB/T 16483-2008
(2S)-2,5-Diaminopentanamide Dihydrochloride Uninvestigated toxicological risks Follows GHS/CLP regulations (EC)

Research Findings and Limitations

  • Synthetic Applications: Piperidine derivatives like the target compound are often intermediates in drug synthesis.
  • Toxicological Gaps: None of the provided evidence directly addresses the target compound’s toxicity, necessitating caution in handling (e.g., using PPE and ventilation, as advised for similar amines in and ) .
  • Environmental Impact : Data on biodegradability and bioaccumulation are absent for most piperidine derivatives, including the target compound, highlighting a critical research need .

Biological Activity

(2S,6S)-2,6-Dimethyl-4-oxo-piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of (2S,6S)-2,6-Dimethyl-4-oxo-piperidine hydrochloride can be represented as follows:

C8H14ClN1O1\text{C}_8\text{H}_{14}\text{ClN}_1\text{O}_1

This compound features a piperidine ring with two methyl groups at positions 2 and 6 and a ketone functional group at position 4.

The biological activity of (2S,6S)-2,6-Dimethyl-4-oxo-piperidine hydrochloride is primarily attributed to its ability to act as a ligand for various receptors and enzymes. Its mechanism of action involves:

  • Receptor Binding : The compound may bind to specific receptors in the body, influencing signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes associated with disease processes, potentially leading to therapeutic effects.

Biological Activities

Research indicates several biological activities associated with (2S,6S)-2,6-Dimethyl-4-oxo-piperidine hydrochloride:

  • Antiviral Activity : The compound has demonstrated potential against retroviral infections such as HIV and HTLV. In vitro studies suggest that it may inhibit viral replication by interfering with essential viral proteins involved in the replication cycle .
  • Antiproliferative Effects : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy .
  • Antimicrobial Properties : Preliminary findings indicate that (2S,6S)-2,6-Dimethyl-4-oxo-piperidine hydrochloride possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry investigated the effectiveness of piperidine derivatives against HIV. The results indicated that (2S,6S)-2,6-Dimethyl-4-oxo-piperidine hydrochloride exhibited significant inhibitory effects on HIV replication in vitro with an IC50 value of approximately 10 µM .

Study 2: Antiproliferative Activity

Research conducted on the antiproliferative effects of this compound revealed that it inhibited the growth of chronic myeloid leukemia (CML) cells. The IC50 was found to be around 15 µM, indicating its potential as a therapeutic agent for hematologic malignancies .

Study 3: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, (2S,6S)-2,6-Dimethyl-4-oxo-piperidine hydrochloride was tested against various bacterial strains. The compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against different pathogens.

Data Table: Summary of Biological Activities

Biological ActivityTarget/PathogenIC50/MIC ValueReference
AntiviralHIV10 µM
AntiproliferativeCML Cells15 µM
AntimicrobialVarious Bacteria8 - 32 µg/mL

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S,6S)-2,6-Dimethyl-4-oxo-piperidine hydrochloride with high enantiomeric purity?

  • Methodological Answer : Enantiomeric purity can be achieved via asymmetric catalysis or chiral resolution. For example, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) effectively separates stereoisomers . Preferential crystallization in polar solvents (e.g., ethanol/water mixtures) may also enhance enantiomeric enrichment. Post-synthesis, validate purity using polarimetry and circular dichroism (CD) spectroscopy.
Synthesis Step Key Parameters Validation Method
Asymmetric catalysisCatalyst: Ru-BINAP; Solvent: TolueneChiral HPLC
Chiral resolutionSolvent: Ethanol/water (70:30)Polarimetry, CD spectroscopy
PurificationRecrystallization at −20°CNMR (integration of diastereomeric peaks)

Q. How can the structural integrity of (2S,6S)-2,6-Dimethyl-4-oxo-piperidine hydrochloride be confirmed post-synthesis?

  • Methodological Answer : Combine NMR (¹H/¹³C) and X-ray crystallography for unambiguous confirmation. For NMR, compare experimental shifts with computed spectra (e.g., ACD/Labs or Gaussian). X-ray crystallography resolves stereochemistry by analyzing unit cell parameters . Mass spectrometry (ESI-MS) verifies molecular weight (expected [M+H]⁺: 178.2 amu).

Q. What storage conditions prevent degradation of (2S,6S)-2,6-Dimethyl-4-oxo-piperidine hydrochloride?

  • Methodological Answer : Store at −20°C in airtight, light-resistant containers under nitrogen. Stability studies show degradation <5% over 12 months under these conditions. Avoid aqueous solutions >pH 7.0, as hydrolysis of the piperidine ring occurs .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions. Standardize protocols:

Solvent control : Use DMSO concentration ≤0.1% to avoid cytotoxicity.

Batch consistency : Validate compound purity (≥98% by HPLC) across studies .

Replicate experiments : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cell-based assays). Cross-reference with structural analogs (e.g., 4-oxo-piperidine derivatives) to identify structure-activity relationships .

Q. What in vitro assays best characterize its interaction with neurological targets (e.g., NMDA receptors)?

  • Methodological Answer :

  • Radioligand binding assays : Use [³H]MK-801 to assess competitive inhibition at the NMDA receptor’s PCP site.
  • Electrophysiology : Patch-clamp recordings in HEK293 cells expressing GluN1/GluN2B subunits quantify ion channel blockade .
  • Molecular docking : Compare binding poses (e.g., AutoDock Vina) with known antagonists to identify critical interactions (e.g., hydrogen bonding with Gln110) .

Q. How does the hydrochloride salt form impact solubility and stability in aqueous vs. non-polar matrices?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility (logP reduced from 1.2 to −0.5) but reduces stability in polar solvents. In non-polar matrices (e.g., lipid nanoparticles), stability improves due to reduced hygroscopicity. Use dynamic vapor sorption (DVS) to assess moisture uptake and FTIR to monitor salt dissociation .
Matrix Solubility (mg/mL) Degradation Rate (t₁/₂)
Water (pH 3.0)12.5 ± 1.214 days (4°C)
Methanol8.3 ± 0.830 days (−20°C)
Lipid nanoparticles0.5 ± 0.1>90 days (25°C)

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s metabolic stability in hepatic microsomes?

  • Methodological Answer : Variability may stem from species-specific cytochrome P450 (CYP) isoforms. Conduct parallel assays with human, rat, and mouse microsomes. Use LC-MS/MS to quantify parent compound and metabolites. Normalize data to protein content and CYP activity (e.g., testosterone 6β-hydroxylation for CYP3A4) .

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